molecular formula C14H19NO B2809907 5-Benzyl-8-oxa-5-azaspiro[3.5]nonane CAS No. 1147107-80-9

5-Benzyl-8-oxa-5-azaspiro[3.5]nonane

Cat. No.: B2809907
CAS No.: 1147107-80-9
M. Wt: 217.312
InChI Key: GVQQQRIAKCQBLY-UHFFFAOYSA-N
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Description

5-Benzyl-8-oxa-5-azaspiro[3.5]nonane is a chemical compound with the CAS Number: 1147112-75-1 . It has a molecular weight of 231.29 . The IUPAC name for this compound is 5-benzyl-8-oxa-5-azaspiro[3.5]nonan-6-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17NO2/c16-13-10-17-11-14(7-4-8-14)15(13)9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Synthesis and Structural Studies

  • Novel Synthesis Approaches : The compound and its derivatives are synthesized through various novel methods. One approach involves the diiron nonacarbonyl-assisted spirocyclization reaction for synthesizing diastereomers of 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile, showcasing the structural complexity and potential for diverse chemical modifications of this scaffold (Gravestock & McKenzie, 2002). Another method describes the synthesis of spirocyclic oxetane-fused benzimidazoles, expanding the application of the spirocyclic scaffold in the creation of novel tetracyclic systems (Gurry, McArdle, & Aldabbagh, 2015).

Mechanistic Studies and Radical Cyclization

  • Mechanistic Insights : Detailed experimental and theoretical studies on the mechanism and rate constants of sequential 5-exo-trig spirocyclization involving vinyl, aryl, and N-alkoxyaminyl radicals highlight the compound's significance in organic and medicinal chemistry. This research provides a foundation for rational planning in constructing carbocyclic and aza-heterocyclic compounds, emphasizing the compound's role in facilitating complex molecular architectures (Bejarano et al., 2022).

Synthesis of Spiroaminals and Drug Discovery Modules

  • Spiroaminals Synthesis : The compound is a core in natural or synthetic products with significant biological activities. Various strategies for synthesizing spiroaminals, including the 5-Benzyl-8-oxa-5-azaspiro[3.5]nonane structure, are reviewed, highlighting its importance in drug discovery and the novelty of its skeleton (Sinibaldi & Canet, 2008).

Applications in Anticonvulsant Activity

  • Anticonvulsant Properties : N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione have been synthesized and evaluated for their anticonvulsant activity, indicating the potential therapeutic applications of compounds within this chemical class (Obniska et al., 2005).

Properties

IUPAC Name

5-benzyl-8-oxa-5-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-2-5-13(6-3-1)11-15-9-10-16-12-14(15)7-4-8-14/h1-3,5-6H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQQQRIAKCQBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)COCCN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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